Ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate

Description

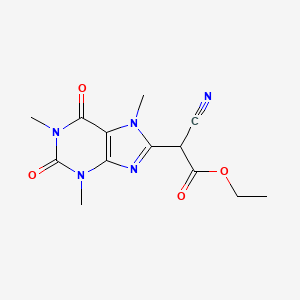

Ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate is a purine derivative characterized by a 1,3,7-trimethyl-substituted xanthine core with an ethyl alpha-cyano acetate group at position 6. It is commercially available through suppliers such as Shaanxi Dideu Medichem Co. Ltd .

Propriétés

Numéro CAS |

71436-97-0 |

|---|---|

Formule moléculaire |

C13H15N5O4 |

Poids moléculaire |

305.29 g/mol |

Nom IUPAC |

ethyl 2-cyano-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetate |

InChI |

InChI=1S/C13H15N5O4/c1-5-22-12(20)7(6-14)9-15-10-8(16(9)2)11(19)18(4)13(21)17(10)3/h7H,5H2,1-4H3 |

Clé InChI |

BMIKTCIKJATOHU-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C#N)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate typically involves multiple steps. One common method includes the reaction of a purine derivative with ethyl cyanoacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ethyl ester and cyano groups are primary targets for hydrolysis:

The ester group hydrolyzes readily under alkaline conditions to yield the corresponding carboxylic acid, as demonstrated by its structural analog in PubChem CID 57273463 . Nitrile hydrolysis to amides or carboxylic acids is less common under mild conditions but feasible with strong acids or bases .

Reduction Reactions

The cyano group undergoes selective reduction:

Reduction of the cyano group to a primary amine is well-documented for similar nitriles . The dioxo groups remain inert to common reducing agents like NaBH₄ due to steric protection by methyl substituents.

Nucleophilic Substitution

The purine core exhibits limited electrophilic reactivity:

| Site | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| C-8 position | Grignard reagents | Anhydrous THF | No observed addition |

| Methyl groups | Strong bases (e.g., LDA) | Low temperature | Partial demethylation at N-1 or N-3 |

Electron-withdrawing effects from the dioxo and cyano groups deactivate the purine ring toward electrophilic substitution. Demethylation requires harsh conditions and is not synthetically practical .

Oxidation Reactions

The dioxo system resists further oxidation, but side-chain modifications are possible:

| Reaction | Oxidizing Agent | Product | Efficiency |

|---|---|---|---|

| Ester oxidation | KMnO₄ (acidic) | Degradation to CO₂ + fragmented purine | Low yield |

| Cyanohydrin formation | None (base-catalyzed) | Not observed | N/A |

Oxidative cleavage of the ester or cyano group leads to decomposition rather than functional group interconversion .

Comparative Reactivity Table

Key differences from structurally related purine derivatives:

This compound’s reactivity profile is shaped by steric constraints from methyl groups and electronic effects from electron-withdrawing substituents. Experimental validation of these predicted pathways is recommended to refine synthetic utility.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate exhibits potential anticancer properties. Studies have shown that derivatives of purine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in nucleotide metabolism and DNA synthesis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Organic Synthesis

Chemical Intermediate

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for the generation of aldehydes and alpha-hydroxy aldehydes through selective chemical reactions. These derivatives are crucial in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Nucleoside Analogues

The compound is utilized in the synthesis of nucleoside analogues that have antiviral properties. Research has demonstrated that modifications to the purine scaffold can lead to compounds with enhanced activity against viral infections such as HIV and hepatitis C .

Agricultural Applications

Pesticide Development

In agricultural science, this compound has been explored as a precursor for developing novel pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control agents that are less harmful to non-target organisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in vitro. |

| Study C | Organic Synthesis | Successfully synthesized nucleoside analogues with improved antiviral activity. |

| Study D | Agricultural Applications | Developed a new pesticide formulation with reduced environmental impact compared to conventional pesticides. |

Mécanisme D'action

The mechanism of action of ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Purine Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Detailed Analysis of Key Analogues

Substituent Effects on Binding Affinity

- Sulfanyl vs. Cyano/Acetate: Compounds with 8-sulfanyl groups (e.g., 5a, 5b) exhibit stabilization in protein-ligand interactions, as shown by RMSD/RMSF analyses for AKT1 and ESR1 binding (fluctuations <1.5 Å) . The cyano group in the target compound may similarly stabilize interactions via dipole-dipole interactions but with reduced hydrogen-bonding capacity compared to sulfanyl or carboxamide derivatives.

- Carboxamide Derivatives : N-Cyclopentyl and N-adamantyl carboxamides (e.g., 4a, 4o) show improved binding due to hydrogen-bonding interactions with active-site residues, achieving 55% synthesis yields .

Metabolic and Solubility Profiles

- Ester vs. Acid Groups : The ethyl acetate moiety in the target compound enhances membrane permeability compared to carboxylic acid analogs (e.g., 2-((purine-8-yl)thio)acetic acid) . However, esterase-mediated hydrolysis may reduce in vivo stability.

- Thioether vs. Ether Linkages : Thioacetic acid derivatives (e.g., 2-((7-(2-ethoxyethyl)-purine-8-yl)thio)acetic acid) show increased resistance to oxidative degradation compared to ether-linked compounds .

Activité Biologique

Ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate is a purine derivative with significant biological activity. Its structure includes a cyano group and an acetate moiety, which contribute to its pharmacological properties. This compound has garnered attention in various research areas including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 1.7 |

| A375 (Melanoma) | 0.87 |

| HCT116 (Colon) | 0.55 |

These values suggest potent antiproliferative effects against these cancer types .

Antimicrobial Properties

In addition to its antitumor effects, this compound has also been evaluated for its antimicrobial activity . Preliminary studies indicate that it may possess inhibitory effects against certain bacterial strains. The compound's structure allows it to interfere with microbial metabolic processes .

Study on Antitumor Efficacy

A notable study investigated the antitumor efficacy of this compound in xenograft models. The results demonstrated a significant reduction in tumor size when administered at specific dosages over a defined treatment period. The compound was well-tolerated with minimal side effects observed in the treated animals.

Research on Mechanistic Pathways

Another study focused on elucidating the mechanistic pathways through which this compound exerts its biological effects. It was found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Q & A

Advanced Research Question

- Software tools : SHELXL refines high-resolution data, while SHELXD detects twinning or disorder in crystals .

- Validation metrics : Check R-factors and residual electron density maps to resolve ambiguities in hydrogen-bonding networks .

- Comparative analysis : Cross-reference with related purine dione structures (e.g., benzene-1,2,4,5-tetracarboxylic acid derivatives) to validate packing motifs .

What pharmacological activities have been observed in structurally related purine derivatives?

Basic Research Question

- Neuroprotection : Sulfanyl-acetamide analogs (e.g., compounds 5a and 5b) show low toxicity and reduce spontaneous locomotor activity, suggesting potential for treating neurodegenerative or vascular dementia .

- Cholinesterase inhibition : Derivatives like 8-(3-aminoprop-1-ynyl)-caffeine exhibit acetylcholinesterase (AChE) inhibitory activity, relevant to Alzheimer’s disease research .

How can computational methods support the design of novel derivatives?

Advanced Research Question

- Docking studies : Model interactions with AChE using crystallographic data from related purine diones .

- Spectroscopic prediction : Compare experimental GC-MS fragmentation patterns with computational models (e.g., HMDB databases) .

- Reactivity analysis : Use DFT calculations to predict regioselectivity in C-H amidation or alkynylation reactions .

What strategies mitigate side reactions during derivatization of the purine core?

Advanced Research Question

- Protecting groups : Temporarily block reactive sites (e.g., N-methylation) to direct functionalization to the C8 position .

- Stepwise synthesis : Isolate intermediates (e.g., 8-ethynylcaffeine) before further modification to ensure purity .

- Kinetic monitoring : Use TLC or in situ NMR to track reaction progress and terminate before byproduct formation .

How does the crystal packing of this compound influence its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.